Benzenemethanamine, 2-methoxy-alpha,6-dimethyl-, (alphaS)- is a chemical compound characterized by its unique structural features and potential applications in various scientific fields. This compound, also known by its IUPAC name, is a derivative of benzenemethanamine, which includes methoxy and dimethyl substituents on the aromatic ring. Its molecular formula is C11H17NO, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
The compound can be synthesized through various chemical processes and is available from chemical suppliers for research purposes. Its synthesis routes often involve the modification of existing aromatic compounds to introduce the necessary functional groups.
Benzenemethanamine, 2-methoxy-alpha,6-dimethyl-, (alphaS)- belongs to the class of amines and is specifically categorized as an aromatic amine due to its structural characteristics. It can also be classified under secondary amines due to the presence of two carbon groups attached to the nitrogen atom.
The synthesis of benzenemethanamine, 2-methoxy-alpha,6-dimethyl-, (alphaS)- typically involves several steps:
The synthesis may require specific conditions such as temperature control and the use of solvents like ethanol or methanol to achieve optimal yields. Hydrogenation steps might also be involved to ensure complete reduction of intermediates.
The structure of benzenemethanamine, 2-methoxy-alpha,6-dimethyl-, (alphaS)- can be represented as follows:
The compound features a methoxy group (-OCH3) at the second position and dimethyl groups at the alpha and sixth positions on the benzene ring. Its stereochemistry is defined by the (alphaS) configuration, indicating specific spatial arrangements around the chiral center.
Benzenemethanamine can undergo various chemical reactions:
Common reagents for these reactions include hydrogen gas for reductions and oxidizing agents like potassium permanganate for oxidation processes.
The mechanism of action for benzenemethanamine involves its interaction with biological targets such as receptors or enzymes:
Studies have indicated that similar compounds exhibit significant biological activity, which warrants further investigation into their pharmacological properties.
Benzenemethanamine, 2-methoxy-alpha,6-dimethyl-, (alphaS)- has potential applications in:
Chiral benzenemethanamine derivatives represent a critical class of organic compounds characterized by stereogenic centers adjacent to aromatic systems. Among these, (alphaS)-2-Methoxy-alpha,6-dimethyl-benzenemethanamine (CAS 702684-37-5) exemplifies how stereochemistry and substituent patterning govern biochemical interactions and synthetic utility. This compound’s structural framework—comprising a methoxy ortho to the benzylic position, dual methyl groups, and a configurationally stable alpha-stereocenter—enables unique modes of molecular recognition. Its study bridges fundamental stereochemical principles and applied asymmetric synthesis, positioning it as a strategic target for methodological development [1].
The systematic name Benzenemethanamine, 2-methoxy-alpha,6-dimethyl-, (alphaS)- precisely defines this compound’s architecture: a benzene core with methoxy (–OCH₃) at C2 and methyl (–CH₃) at C6, while the benzylic carbon (alpha) bears both a methyl group and the amine, with S configuration at this chiral center. This nomenclature adheres to IUPAC conventions, with "alpha" denoting the benzylic position. The stereodescriptor (alphaS) specifies the absolute configuration, critically influencing the molecule’s three-dimensional shape and biological activity. The molecular formula is C₁₀H₁₅NO (MW 165.23 g/mol), with the chiral center introducing enantiomer-specific properties [1].
Table 1: Nomenclature and Identifiers for (alphaS)-2-Methoxy-alpha,6-dimethyl-Benzenemethanamine
Systematic Name | Synonyms | CAS No. | Molecular Formula | Molecular Weight |
---|---|---|---|---|
Benzenemethanamine, 2-methoxy-alpha,6-dimethyl-, (alphaS)- | (1S)-1-(2-Methoxy-6-methylphenyl)ethanamine; 2-Methoxy-α,6-dimethyl-benzenemethanamine | 702684-37-5 | C₁₀H₁₅NO | 165.23 |
The methoxy group at C2 imposes steric encumbrance near the amine, potentially restricting rotation or enabling chelation, while the C6 methyl group enhances lipophilicity. This combination creates a spatially defined chiral environment where the (S) configuration dictates how the molecule interfaces with enzymes, receptors, or synthetic catalysts—rendering stereoselective synthesis essential [1] [8].
The synthesis of enantiopure benzenemethanamines has evolved from classical resolution to sophisticated catalytic methods. Early routes relied on diastereomeric salt formation or chiral pool derivatization, often yielding low enantiomeric excess (ee) or requiring stoichiometric chiral auxiliaries. The emergence of organocatalysis and transition metal catalysis marked a paradigm shift. Notably, peptide-based catalysts—leveraging biomimetic frameworks—demonstrated exceptional efficacy in asymmetric transformations relevant to amines, including transfer hydrogenations and nucleophilic additions [2].
For instance, β-turn peptides embedding proline residues enabled iminium-activated enal functionalization, while helical poly-leucine systems facilitated stereoselective epoxidations. Such methodologies laid groundwork for accessing structurally complex benzenemethanamines. The integration of non-covalent interactions (H-bonding, π-stacking) within peptide catalysts offered enantiocontrol surpassing many small-molecule systems. Advances in solid-phase peptide synthesis further enabled rapid catalyst optimization for target-specific applications, including the asymmetric synthesis of ortho-substituted benzenemethanamines [2] [6].
Table 2: Evolution of Key Methods for Chiral Benzenemethanamine Synthesis
Era | Method | Key Features | Limitations for Target Amines |
---|---|---|---|
Pre-2000 | Resolution via diastereomers | Uses chiral acids/bases; moderate yields | Low efficiency; maximum 50% yield |
2000–2010 | Metal-catalyzed asymmetric hydrogenation | Chiral ligands (BINAP); high ee | Sensitive to ortho-substituents |
2010–Present | Peptide/organocatalysis | Multifunctional activation; biomimetic | Scalability challenges; complex optimization |
The imperative to develop efficient routes to (alphaS)-2-Methoxy-alpha,6-dimethyl-benzenemethanamine arises from three converging factors:
Table 3: Research Priorities and Potential Applications
Research Priority | Scientific Challenge | Potential Application Domain |
---|---|---|
Enantioselective reductive amination | Controlling stereochemistry at benzylic position | Pharmaceutical intermediates (e.g., β-lactam cholesterol drugs) |
Peptide-catalyzed dynamic kinetic resolution | Racemization without catalyst poisoning | Agrochemical chiral building blocks |
Computational catalyst design | Predicting non-covalent interactions for ortho-substituted substrates | Asymmetric synthesis catalysts |
Future research must prioritize catalyst modularity to accommodate sterically congested ortho-disubstituted aromatics, atom economy, and operational simplicity. Bridging peptide catalysis with emerging photoredox or electrochemical methods could unlock sustainable routes to this valuable chiral scaffold [2] [6].
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 10101-88-9
CAS No.: 2208-40-4
CAS No.: 687-50-3